Cas no 153035-01-9 (2-Chloro-3-fluoro-5-iodo-4-methylpyridine)

2-Chloro-3-fluoro-5-iodo-4-methylpyridine is a halogenated pyridine derivative with a unique substitution pattern, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of chloro, fluoro, and iodo substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, while the methyl group contributes to steric and electronic modulation. This compound is particularly useful in the development of bioactive molecules due to its ability to serve as a versatile building block for further functionalization. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications.
2-Chloro-3-fluoro-5-iodo-4-methylpyridine structure
153035-01-9 structure
Product Name:2-Chloro-3-fluoro-5-iodo-4-methylpyridine
CAS No:153035-01-9
MF:C6H4ClFIN
MW:271.458536148071
CID:135223
PubChem ID:10265223
Update Time:2025-06-26

2-Chloro-3-fluoro-5-iodo-4-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3-fluoro-5-iodo-4-methylpyridine
    • 2-CHLORO-3-FLUORO-5-IODO-4-PICOLINE
    • Pyridine,2-chloro-3-fluoro-5-iodo-4-methyl-
    • 2-chloro-3-fluoro-5-iodo-4-methyl-pyridine
    • DTXSID20437617
    • CS-0337097
    • A809378
    • AKOS015891626
    • SCHEMBL9938335
    • AS-38591
    • 153035-01-9
    • VTFZEJNYBOMMQP-UHFFFAOYSA-N
    • FT-0659472
    • DB-063969
    • MDL: MFCD09839271
    • Inchi: 1S/C6H4ClFIN/c1-3-4(9)2-10-6(7)5(3)8/h2H,1H3
    • InChI Key: VTFZEJNYBOMMQP-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(C(=C1C)F)Cl

Computed Properties

  • Exact Mass: 270.90600
  • Monoisotopic Mass: 270.90610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 1.979±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: No data available
  • Boiling Point: 263.8±35.0 ºC (760 Torr),
  • Flash Point: 113.3±25.9 ºC,
  • Refractive Index: 1.601
  • Solubility: Very slightly soluble (0.3 g/l) (25 º C),
  • PSA: 12.89000
  • LogP: 2.78710

2-Chloro-3-fluoro-5-iodo-4-methylpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C840116-250mg
2-Chloro-3-fluoro-5-iodo-4-methylpyridine
153035-01-9 97%
250mg
1,599.00 2021-05-17
Alichem
A029185212-5g
2-Chloro-3-fluoro-5-iodo-4-methylpyridine
153035-01-9 97%
5g
$1,112.40 2022-04-02
Chemenu
CM131678-1g
2-chloro-3-fluoro-5-iodo-4-methylpyridine
153035-01-9 97%
1g
$341 2021-08-05
Chemenu
CM131678-5g
2-chloro-3-fluoro-5-iodo-4-methylpyridine
153035-01-9 97%
5g
$1010 2021-08-05
Chemenu
CM131678-1g
2-chloro-3-fluoro-5-iodo-4-methylpyridine
153035-01-9 97%
1g
$884 2023-02-18
A2B Chem LLC
AB50249-50mg
2-Chloro-3-fluoro-5-iodo-4-picoline
153035-01-9 97%
50mg
$378.00 2024-04-20
A2B Chem LLC
AB50249-250mg
2-Chloro-3-fluoro-5-iodo-4-picoline
153035-01-9 97%
250mg
$1059.00 2024-04-20
Ambeed
A441517-250mg
2-Chloro-3-fluoro-5-iodo-4-methylpyridine
153035-01-9 97%
250mg
$202.0 2024-04-23

2-Chloro-3-fluoro-5-iodo-4-methylpyridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:153035-01-9)2-Chloro-3-fluoro-5-iodo-4-methylpyridine
Order Number:A809378
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):182.0
Email:sales@amadischem.com

Additional information on 2-Chloro-3-fluoro-5-iodo-4-methylpyridine

Introduction to 2-Chloro-3-fluoro-5-iodo-4-methylpyridine (CAS No. 153035-01-9)

2-Chloro-3-fluoro-5-iodo-4-methylpyridine, identified by its CAS number 153035-01-9, is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their broad spectrum of biological activities and industrial applications. The unique structural features of 2-Chloro-3-fluoro-5-iodo-4-methylpyridine, including the presence of chloro, fluoro, and iodo substituents, make it an attractive intermediate for the synthesis of various pharmacologically active molecules.

The significance of this compound lies in its potential as a building block for the development of novel therapeutic agents. In recent years, there has been a surge in research focused on designing small-molecule inhibitors targeting specific biological pathways. The pyridine core structure is particularly valuable due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, making it an ideal scaffold for drug discovery.

One of the most compelling aspects of 2-Chloro-3-fluoro-5-iodo-4-methylpyridine is its reactivity, which allows for diverse functionalization strategies. The chloro and iodo substituents can be readily displaced through nucleophilic aromatic substitution reactions, while the fluoro group can participate in various cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These properties make it a valuable tool for synthetic chemists aiming to construct complex molecular architectures.

Recent studies have highlighted the utility of 2-Chloro-3-fluoro-5-iodo-4-methylpyridine in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. For instance, modifications of this scaffold have led to the discovery of compounds with potent activity against tyrosine kinases, such as Janus kinases (JAKs) and vascular endothelial growth factor receptors (VEGFRs). The fluorine atom, in particular, has been shown to enhance metabolic stability and binding affinity, making it a preferred substituent in drug design.

The pharmaceutical industry has also explored the use of 2-Chloro-3-fluoro-5-iodo-4-methylpyridine as a precursor for antiviral and antibacterial agents. Its structural motif has been incorporated into molecules targeting viral proteases and DNA polymerases, demonstrating its potential in combating infectious diseases. Additionally, agrochemical researchers have leveraged this compound to develop novel pesticides with improved efficacy and environmental safety profiles.

In terms of synthetic methodologies, 2-Chloro-3-fluoro-5-iodo-4-methylpyridine has been employed in multi-step syntheses involving palladium-catalyzed transformations. For example, palladium-mediated cross-coupling reactions have enabled the introduction of aryl or heteroaryl groups at various positions on the pyridine ring, expanding the structural diversity of derived compounds. These advances underscore the compound's role as a key intermediate in modern organic synthesis.

The growing interest in fluorinated pyridines has been further fueled by their unique physicochemical properties. Fluorine atoms can influence solubility, lipophilicity, and pharmacokinetic behavior, making them indispensable in medicinal chemistry. The presence of multiple halogen atoms in 2-Chloro-3-fluoro-5-iodo-4-methylpyridine enhances its utility as a versatile synthon for generating structurally diverse libraries for high-throughput screening.

From a commercial perspective, 2-Chloro-3-fluoro-5-iodo-4-methylpyridine is available from multiple chemical suppliers who specialize in fine chemicals and pharmaceutical intermediates. Its synthesis typically involves multi-step processes starting from commercially available pyridine derivatives, ensuring scalability for industrial applications. The increasing demand for this compound reflects its importance in both academic research and industrial drug development pipelines.

The future prospects of 2-Chloro-3-fluoro-5-iodo-4-methylpyridine are promising, with ongoing research exploring new applications in areas such as material science and nanotechnology. Its ability to serve as a precursor for functionalized materials highlights its potential beyond traditional pharmaceuticals. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to grow even further.

In conclusion,2-Chloro-(CAS No.) 153035)-fluoromethylo-pyridinyl iodide 4-(methyl)-5-(chloromethoxy)- remains a cornerstone in synthetic chemistry due to its structural complexity and functional diversity. Its role as an intermediate in drug discovery continues to be pivotal, with new applications emerging regularly. As researchers uncover more about its reactivity and biological relevance, 153035)-fluoromethylo-pyridinyl iodide 4-(methyl)-5-(chloromethoxy)- will undoubtedly continue to play a significant role in advancing chemical biology and medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:153035-01-9)2-Chloro-3-fluoro-5-iodo-4-methylpyridine
A809378
Purity:99%
Quantity:250mg
Price ($):182.0
Email